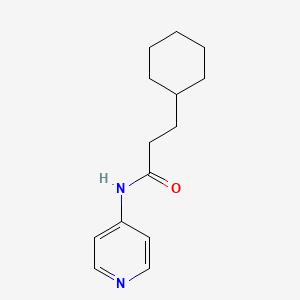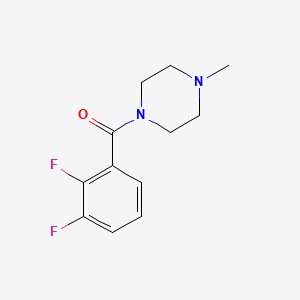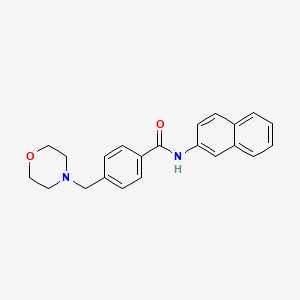
3-cyclohexyl-N-4-pyridinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological and pathological processes in the brain.
Mechanism of Action
3-cyclohexyl-N-4-pyridinylpropanamide is an antagonist of the NMDA receptor, which is involved in several physiological and pathological processes in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is activated by the neurotransmitter glutamate. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. 3-cyclohexyl-N-4-pyridinylpropanamide binds to the NMDA receptor and prevents the influx of calcium ions, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
3-cyclohexyl-N-4-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in animal models of stroke. 3-cyclohexyl-N-4-pyridinylpropanamide has also been shown to reduce neuronal death and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, 3-cyclohexyl-N-4-pyridinylpropanamide has been shown to reduce pain sensitivity in animal models of pain.
Advantages and Limitations for Lab Experiments
3-cyclohexyl-N-4-pyridinylpropanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It is also relatively easy to synthesize and has been reported to yield high purity products. However, there are also limitations to the use of 3-cyclohexyl-N-4-pyridinylpropanamide in lab experiments. It is a potent NMDA receptor antagonist and can have off-target effects on other receptors. In addition, the effects of 3-cyclohexyl-N-4-pyridinylpropanamide can vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on 3-cyclohexyl-N-4-pyridinylpropanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of 3-cyclohexyl-N-4-pyridinylpropanamide analogs that can have improved pharmacokinetic properties and reduced off-target effects. Finally, there is interest in exploring the potential therapeutic applications of 3-cyclohexyl-N-4-pyridinylpropanamide in human clinical trials.
Synthesis Methods
3-cyclohexyl-N-4-pyridinylpropanamide can be synthesized by reacting cyclohexylamine with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to form 3-cyclohexyl-N-4-pyridinylpropanamide. This method has been widely used in the synthesis of 3-cyclohexyl-N-4-pyridinylpropanamide and has been reported to yield high purity products.
Scientific Research Applications
3-cyclohexyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-cyclohexyl-N-4-pyridinylpropanamide has also been shown to have analgesic effects in animal models of pain and has been proposed as a potential treatment for chronic pain.
properties
IUPAC Name |
3-cyclohexyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMEJBWSAQQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(pyridin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)

![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)